molecular formula C27H51NO11S2 B8106637 (R)-Lipoamido-peg8-acid

(R)-Lipoamido-peg8-acid

Cat. No.: B8106637
M. Wt: 629.8 g/mol
InChI Key: ZIKXLXWMWZSKAA-RUZDIDTESA-N
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Description

®-Lipoamido-peg8-acid: is a compound that combines the properties of lipoic acid and polyethylene glycol (PEG) with eight ethylene glycol units. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of lipoic acid provides antioxidant properties, while the PEG moiety enhances solubility and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Lipoamido-peg8-acid typically involves the following steps:

    Activation of Lipoic Acid: Lipoic acid is first activated by converting it into a reactive intermediate, such as a lipoic acid chloride.

    PEGylation: The activated lipoic acid is then reacted with polyethylene glycol (PEG) with eight ethylene glycol units. This step usually requires a catalyst and is carried out under controlled temperature and pH conditions.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain ®-Lipoamido-peg8-acid in high purity.

Industrial Production Methods: Industrial production of ®-Lipoamido-peg8-acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of lipoic acid are activated using industrial-grade reagents.

    Continuous PEGylation: The activated lipoic acid is continuously reacted with PEG in a reactor designed for large-scale production.

    Automated Purification: Automated systems are used for purification to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-Lipoamido-peg8-acid can undergo oxidation reactions, where the lipoic acid moiety is oxidized to form disulfide bonds.

    Reduction: The compound can also be reduced, breaking the disulfide bonds and regenerating the thiol groups.

    Substitution: The PEG moiety can participate in substitution reactions, where functional groups are replaced by other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.

Major Products:

    Oxidation: The major product is the oxidized form of ®-Lipoamido-peg8-acid with disulfide bonds.

    Reduction: The major product is the reduced form with free thiol groups.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry:

    Catalysis: ®-Lipoamido-peg8-acid is used as a ligand in catalytic reactions, enhancing the solubility and stability of metal complexes.

    Polymer Chemistry: It is employed in the synthesis of PEGylated polymers with improved properties.

Biology:

    Protein Modification: The compound is used to modify proteins, increasing their solubility and stability.

    Drug Delivery: It is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Medicine:

    Antioxidant Therapy: Due to its antioxidant properties, ®-Lipoamido-peg8-acid is investigated for its potential in treating oxidative stress-related diseases.

    Bioconjugation: It is used in the development of bioconjugates for targeted therapy and diagnostics.

Industry:

    Cosmetics: The compound is incorporated into cosmetic formulations for its antioxidant and moisturizing properties.

    Food Industry: It is used as a food additive to enhance the stability and shelf-life of products.

Mechanism of Action

Molecular Targets and Pathways:

    Antioxidant Activity: ®-Lipoamido-peg8-acid exerts its effects by scavenging free radicals and reducing oxidative stress. The lipoic acid moiety interacts with reactive oxygen species (ROS) and neutralizes them.

    Protein Interaction: The PEG moiety enhances the solubility and stability of proteins, facilitating their interaction with cellular targets.

    Cellular Uptake: The compound can be taken up by cells through endocytosis, where it exerts its effects intracellularly.

Comparison with Similar Compounds

    ®-Lipoic Acid: Shares the antioxidant properties but lacks the enhanced solubility provided by the PEG moiety.

    PEGylated Compounds: Other PEGylated compounds, such as PEGylated proteins, share the solubility and stability benefits but may not have the antioxidant properties of lipoic acid.

Uniqueness:

    Combination of Properties: ®-Lipoamido-peg8-acid is unique in combining the antioxidant properties of lipoic acid with the solubility and biocompatibility of PEG.

    Versatility: Its versatility in various applications, from catalysis to drug delivery, sets it apart from other similar compounds.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3R)-dithiolan-3-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXLXWMWZSKAA-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO11S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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